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Compound of Interest

Compound Name:
3-(5-Chloro-2-

methylphenoxy)azetidine

CAS No.: 1490041-42-3

Cat. No.: B1400993

Get Quote

Technical Monograph: 3-(5-Chloro-2-
methylphenoxy)azetidine
Role: High-Affinity Bioisostere & CNS Probe CAS Registry Number: 1490041-42-3 Molecular

Formula: C₁₀H₁₂ClNO Molecular Weight: 197.66 g/mol

Executive Summary: The "Scaffold Hop" Logic
In the optimization of central nervous system (CNS) drugs, the 3-aryloxyazetidine moiety has

emerged as a superior bioisostere for the flexible propylamine chains found in classical

reuptake inhibitors (e.g., Atomoxetine) and the piperidine rings of sodium channel blockers.

3-(5-Chloro-2-methylphenoxy)azetidine represents a strategic fusion of two

pharmacophores:

The 5-Chloro-2-methylphenoxy Headgroup: A lipophilic anchor optimized for metabolic

stability. The 2-methyl group restricts conformation via steric clash, while the 5-chloro
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substituent blocks the para-position from rapid CYP450 oxidation (a common failure point in

o-tolyloxy drugs like Atomoxetine).

The Azetidine Core: A strained, 4-membered amine that lowers basicity (pKa ~9.5 vs. ~10.5

for piperidines) and reduces molecular volume, enhancing permeability across the Blood-

Brain Barrier (BBB).

Chemical Structure & Physicochemical Profiling[1]
[2][3]
Conformational Dynamics
Unlike six-membered rings (chair/boat) or flexible chains, the azetidine ring exhibits a unique

"puckering" motion to relieve torsional strain.

Pucker Angle: ~30° deviation from planarity.

Vector Alignment: The 3-aryloxy substituent adopts an equatorial-like orientation to minimize

transannular strain, positioning the aromatic ring for pi-stacking interactions within the

receptor pocket (e.g., the Phe-rich cage of SERT or the local anesthetic binding site of

NaV1.7).

Quantitative Data Table
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Property Value
Implication for Drug
Design

LogP (Predicted) 2.4 – 2.8
Optimal for CNS penetration

(Lipinski Rule of 5 compliant).

pKa (Basic N) 9.2 – 9.6
Lower than pyrrolidine;

reduces lysosomal trapping.

TPSA ~21 Å²
High permeability; excellent for

oral bioavailability.

Rotatable Bonds 2
Rigidification reduces entropic

penalty upon binding.

H-Bond Donors 1 (NH)
Critical for ionic interaction with

Asp residues in target proteins.

Synthesis Protocol: The Mitsunobu Route
Note: Direct SN2 displacement on unactivated phenols is low-yielding due to the steric

hindrance of the 2-methyl group. The Mitsunobu reaction is the industry-standard protocol for

this scaffold.

Reaction Logic
We utilize 1-Boc-3-hydroxyazetidine as the alcohol donor and 5-chloro-2-methylphenol as the

pronucleophile. The reaction proceeds with inversion of configuration at the C3 position of the

azetidine, although the starting material is typically achiral (meso) unless isotopically labeled.

Step-by-Step Methodology
Reagents:

Substrate A: 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine (1.0 equiv)

Substrate B: 5-Chloro-2-methylphenol (1.1 equiv)

Coupling Agent: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
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Phosphine: Triphenylphosphine (PPh₃) (1.2 equiv)

Solvent: Anhydrous THF or Toluene (0.1 M concentration)

Workflow:

Activation: Dissolve PPh₃ and Substrate A in anhydrous THF under N₂ atmosphere. Cool to

0°C.[1]

Addition: Add Substrate B (phenol). Ensure complete dissolution.

Coupling: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to

prevent hydrazine byproduct formation.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC

(Hexane/EtOAc 4:1).

Workup: Quench with H₂O. Extract with EtOAc (3x). Wash organics with 1N NaOH (to

remove unreacted phenol) and Brine. Dry over Na₂SO₄.

Deprotection (The "Reveal"): Dissolve the intermediate in CH₂Cl₂ (DCM). Add Trifluoroacetic

Acid (TFA) (10 equiv) at 0°C. Stir 2 hours.

Isolation: Evaporate TFA. Basify with sat. NaHCO₃ to pH 10. Extract with DCM/Isopropanol

(3:1) to recover the free amine.

Synthesis Pathway Diagram
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Figure 1: Synthetic workflow for the construction of the aryloxy-azetidine scaffold via Mitsunobu

coupling.

Pharmacological Applications[2][4][5][6][7][8][9]
Voltage-Gated Sodium Channels (NaV1.7)
This scaffold acts as a state-dependent blocker. The protonated azetidine nitrogen mimics the

charged ammonium group of local anesthetics (lidocaine), interacting with the conserved

phenylalanine (Phe1764 in NaV1.7) in the pore.

Mechanism: The "5-chloro-2-methyl" tail wedges into the hydrophobic fenestration of the

channel, stabilizing the inactivated state.

Selectivity: The rigidity of the azetidine ring often improves selectivity for NaV1.7 (pain) over

NaV1.5 (cardiac), reducing cardiotoxicity risks.

Monoamine Transporters (SERT/NET)
Structurally, this molecule is a rigidified analog of Atomoxetine (NET selective) and Fluoxetine

(SERT selective).

Bioisosterism: Replacing the propyl chain of Atomoxetine with an azetidine ring constrains

the distance between the aromatic ring and the basic nitrogen. This constraint can shift

selectivity profiles, often enhancing potency by reducing the entropic cost of binding.

Structure-Activity Relationship (SAR) Logic
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3-(5-Chloro-2-methylphenoxy)azetidine
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Blocks metabolic oxidation (CYP2D6)

Increases lipophilicity

Metabolic Stability

2-Methyl Group:
Steric lock forces conformation

Prevents planar rotation

Conformational Control

Azetidine Ring:
Lowers pKa (~9.5)

Rigidifies pharmacophore
Bioisostere for Piperidine

PK Optimization
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Figure 2: Structure-Activity Relationship (SAR) breakdown of the molecule's functional

components.

Handling & Safety (E-E-A-T)
Storage: Store at -20°C. The free base is prone to carbonate formation upon exposure to air;

conversion to the Hydrochloride (HCl) or Oxalate salt is recommended for long-term stability.

Toxicity: As a potent bioactive amine, treat as a potential sodium channel blocker. Avoid

inhalation. Use full PPE (nitrile gloves, respirator) during synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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